molecular formula C11H8F3NO B8317146 4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No. B8317146
M. Wt: 227.18 g/mol
InChI Key: WVELNIMIKVPBFM-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

A mixture of 4-(trifluoromethyl)benzaldehyde (3.45 mL, 25.8 mmol), 1-(1-isocyanoethylsulfonyl)-4-methylbenzene (5.40 g, 25.8 mmol), and K2CO3 (4.28 g, 31.0 mmol) in methanol (125 mL) was heated to reflux. After 2.5 hours the volatiles were evaporated, and the residue was partitioned between diethyl ether and H2O. The aqueous phase was extracted with diethyl ether, and the combined organic extract was washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude product was purified by flash chromatography (Analogix Intelliflash 280; 10% to 30% ethyl acetate/hexanes eluant; SF65-400 g column), which yielded 4.01 g (68% yield) of the title compound as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.44 (s, 1H), 7.85 (m, 4H), 2.42 (s, 3H). MS (DCI+) m/z 228 (M+H)+.
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[N+:13]([CH:15](S(C1C=CC(C)=CC=1)(=O)=O)[CH3:16])#[C-:14].C([O-])([O-])=O.[K+].[K+]>CO>[CH3:16][C:15]1[N:13]=[CH:14][O:8][C:7]=1[C:6]1[CH:9]=[CH:10][C:3]([C:2]([F:11])([F:12])[F:1])=[CH:4][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.45 mL
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
5.4 g
Type
reactant
Smiles
[N+](#[C-])C(C)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
4.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
After 2.5 hours the volatiles were evaporated
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between diethyl ether and H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Analogix Intelliflash 280

Outcomes

Product
Name
Type
product
Smiles
CC=1N=COC1C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.